![molecular formula C24H41ClN2S B14280897 1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 128814-39-1](/img/structure/B14280897.png)
1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride is a complex organic compound belonging to the class of imidazolium salts. These compounds are known for their unique properties, including ionic conductivity and thermal stability, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves a multi-step process:
Formation of the Imidazole Ring: The initial step involves the synthesis of the imidazole ring. This can be achieved by reacting glyoxal, formaldehyde, and an amine under acidic conditions.
Alkylation: The imidazole ring is then alkylated using butyl bromide to introduce the butyl group at the 1-position.
Thioether Formation: The next step involves the introduction of the decylsulfanyl group. This is typically done by reacting the alkylated imidazole with decanethiol in the presence of a base.
Quaternization: Finally, the compound is quaternized by reacting with benzyl chloride to form the desired imidazolium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolium ring can be reduced under specific conditions, although this is less common.
Substitution: The chloride ion can be substituted with other anions through metathesis reactions using silver salts or other halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Silver nitrate, sodium halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazolium derivatives.
Substitution: Imidazolium salts with different anions.
Aplicaciones Científicas De Investigación
1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in ionic liquid-mediated reactions.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential in developing new pharmaceuticals due to its unique ionic properties.
Industry: Utilized in the production of advanced materials, including ionic liquids for electrochemical applications and as solvents in green chemistry.
Mecanismo De Acción
The mechanism by which 1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and cell membranes, due to its ionic nature.
Pathways Involved: It can disrupt microbial cell membranes, leading to cell lysis. In catalytic applications, it facilitates the formation of reactive intermediates, enhancing reaction rates and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
1-Butyl-3-methylimidazolium chloride: A simpler imidazolium salt with similar ionic properties but lacking the decylsulfanyl and phenyl groups.
1-Butyl-3-[(octylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride: Similar structure but with an octylsulfanyl group instead of a decylsulfanyl group.
Uniqueness
1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific combination of functional groups, which confer distinct properties such as enhanced solubility in organic solvents and increased thermal stability. These features make it particularly valuable in specialized applications where other imidazolium salts may not perform as effectively.
Propiedades
Número CAS |
128814-39-1 |
|---|---|
Fórmula molecular |
C24H41ClN2S |
Peso molecular |
425.1 g/mol |
Nombre IUPAC |
1-butyl-3-(decylsulfanylmethyl)-2-phenyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C24H40N2S.ClH/c1-3-5-7-8-9-10-11-15-21-27-22-26-20-19-25(18-6-4-2)24(26)23-16-13-12-14-17-23;/h12-14,16-17,19-20,24H,3-11,15,18,21-22H2,1-2H3;1H |
Clave InChI |
CLQXQIHHSQKXAN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCSCN1C=C[NH+](C1C2=CC=CC=C2)CCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


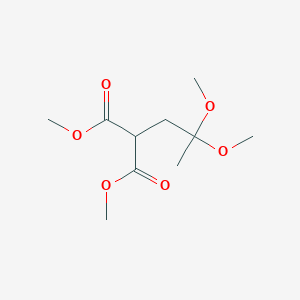
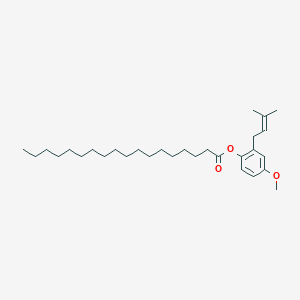
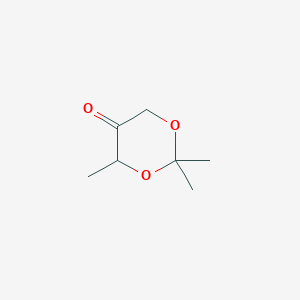
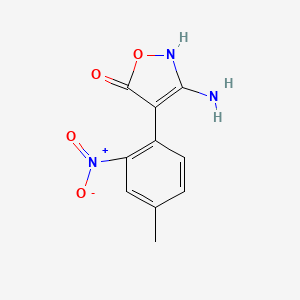

![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)

![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)

![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)
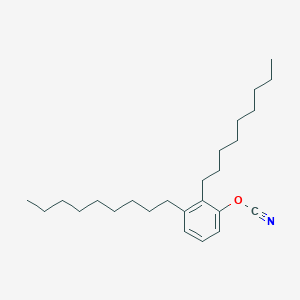
diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)

![5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14280889.png)
